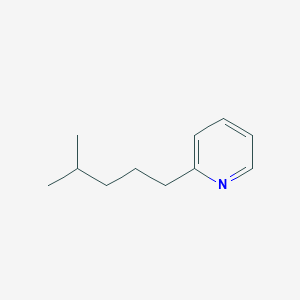

2-(4-Methylpentyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cognitive Enhancement and Anxiolytic Activity

- A study on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, demonstrated positive effects in models of cognitive enhancement and anxiolytic activity. This compound showed a reduced propensity to activate peripheral ganglionic type receptors, making it an attractive candidate for the treatment of cognitive disorders (Lin et al., 1997).

Metabotropic Glutamate Receptor Antagonist

- A study on 2-Methyl-6-(phenylethynyl)pyridine, a potent mGlu5 receptor antagonist, addressed its limitations as a therapeutic agent, such as off-target activity and poor aqueous solubility. Compound 9, derived from this study, showed enhanced potency in an anxiety model, highlighting its potential therapeutic application (Cosford et al., 2003).

Chemical Reactions with Dichloromethane

- Research on the reaction of dichloromethane with pyridine derivatives under ambient conditions revealed that dichloromethane reacts with pyridine to form methylenebispyridinium dichloride compounds. This understanding is crucial for applications where dichloromethane and pyridine derivatives are used together (Rudine et al., 2010).

Catalytic Methylation of Pyridines

- A study explored the catalytic methylation of pyridines using temporary dearomatisation. This innovative method uses methanol and formaldehyde as key reagents, providing insights into aromatic and non-aromatic compound interactions, crucial for drug discovery and organic chemistry (Grozavu et al., 2020).

Plant Growth Research

- Pyridine structures, including 4-pyridines, are used in physiological research as growth retardants. They offer insights into the regulation of terpenoid metabolism, cell division, and senescence, beneficial for agriculture and horticulture (Grossmann, 1990).

Optical and Magnetic Properties

- The use of 2-(hydroxymethyl)pyridine in 4f metal chemistry led to the discovery of Ln(III)(9) clusters with unique optical and magnetic properties, such as photoluminescence and single-molecule magnetism behavior. This research has implications for materials science and nanotechnology (Alexandropoulos et al., 2011).

Coordination Chemistry

- Derivatives of pyridine, such as 2,6-bis(pyrazolyl)pyridines, have been investigated for their complex chemistry, including applications in biological sensing and iron complexes exhibiting thermal and photochemical spin-state transitions (Halcrow, 2005).

Synthesis of Novel Pyridine-Based Derivatives

- A study on the Suzuki cross-coupling reaction synthesized novel pyridine derivatives, highlighting their potential as chiral dopants for liquid crystals and their biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Propriétés

IUPAC Name |

2-(4-methylpentyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-10(2)6-5-8-11-7-3-4-9-12-11/h3-4,7,9-10H,5-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPLEGJBMJPCPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpentyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)

![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime](/img/structure/B2413446.png)

![9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2413447.png)

![1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B2413450.png)

![(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2413455.png)

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2413456.png)

![3-Cyclohexyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2413457.png)